Cas no 68076-36-8 (NH2-C4-NH-Boc)

NH2-C4-NH-Boc 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (4-aminobutyl)carbamate
- N-(4-Aminobutyl)carbamic acid tert-butyl ester
- N-Boc-1,4-butanediamine
- N-(tert-Butoxycarbonyl)-1,4-diaminobutane
- 1-Boc-Amino-1,4-butanediamine
- 4-Aminobutylcarbamic Acid tert-Butyl Ester
- Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester
- tert-butyl 4-amino butylcarbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- (4-aminobutyl)carbamic acid 1,1-dimethylethyl ester
- (4-amino-butyl)-carbamic acid tert-butyl ester
- AURORA KA-4397
- BOC-DAB HCL
- BOC-DIAMINOBUTANE HCL
- BOC-NH(CH2)4NH2 HCL
- BUTTPARK 121 6-09
- N-(1,1-dimethylethoxycarbonyl)-1,4-butanediamine
- N-(tert-butoxycarbonyl)-1,4-diamino-butane
- N-Boc-1,4-butandiamine
- N-T-BOC-BUTANDIAMINE HCL
- N-tert-Butoxy
- RARECHEM AR PA 0023
- N-Boc-1,4-diaminobutane
- N-(tert-Butoxycarbonyl)-1,4-butanediamine
- tert-butyl 4-aminobutylcarbamate
- BOC-1,4-DIAMINOBUTANE
- mono-4-N-Boc-1,4-diaminobutane
- N-(4-aminobutyl)carbamic acid t-butyl ester
- Carbamic acid, (4-aminobutyl)-, 1,1-dimethylethyl ester
- N-BOC-1,4-butane
- NH2-C4-NH-Boc
- N-1-Boc-1,4-diaminobutane . HCl
- N-(4-aminobutyl)-carbamic acid t-butyl ester
- N-Boc-1,4-butanediamine, >=97.0% (GC/NT)
- 4-t-butoxycarbonylamino-butylamine
- N-t-butyloxycarbonyl-1,4-diaminobutane
- N-Boc-putrescine
- HY-40178
- 1,1-dimethylethyl (4-aminobutyl)carbamate
- EN300-125900
- A9081
- t-butyl 4-aminobutylcarbamate
- N-Boc-butane-1,4-diamine
- (4-aminobutyl)-carbamic acid t-butyl ester
- A1373
- Q-101918
- MFCD00210019
- (4-aminobutyl)-carbamic acid tert-butyl ester
- t-butyl 4-amino-butylcarbamate
- SCHEMBL181700
- (4-amino-butyl)-carbamic acid t-butyl ester
- 68076-36-8
- AM804224
- FT-0649783
- tert-butyl(4-aminobutyl)carbamate
- ZFQWJXFJJZUVPI-UHFFFAOYSA-N
- n-tert-butyloxycarbonyl-1,4-diaminobutane
- tert-butyl 4-aminobutylaminocarboxylate
- H2N(CH2)4NHBoc
- tert-butyl-N-(4-aminobutyl)carbamate
- AC-2382
- N-(tert-butoxycarbonyl)-1,4-diamino butane
- (4-amino-butyl)carbamic acid tert-butyl ester
- CHEMBL3356838
- GS-5840
- N-tert.-butoxycarbonyl-1,4-diaminobutane
- AKOS005146189
- BP-14003
- CS-D0144
- SY003980
- tert-butyl N-(4-aminobutyl)carbamate,hydrochloride
- BBL101371
- STL555167
- N-(4-Aminobutyl)carbamic Acid 1,1-Dimethylethyl Ester
- DB-030404
-
- MDL: MFCD00210019
- インチ: 1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
- InChIKey: ZFQWJXFJJZUVPI-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 188.152478g/mol
- ひょうめんでんか: 0
- XLogP3: 0.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 6
- どういたいしつりょう: 188.152478g/mol
- 単一同位体質量: 188.152478g/mol
- 水素結合トポロジー分子極性表面積: 64.4Ų
- 重原子数: 13
- 複雑さ: 152
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 透き通った液体。
- 密度みつど: 0.984 g/mL at 20 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 292.8℃ at 760 mmHg
- フラッシュポイント: 華氏温度:228.2°f
摂氏度:109°c - 屈折率: n20/D 1.460
- PSA: 64.35000
- LogP: 2.34120
- ようかいせい: まだ確定していません。
NH2-C4-NH-Boc セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2735 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10-34
-
危険物標識:
- 危険レベル:8
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R34
- 包装グループ:III
NH2-C4-NH-Boc 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
NH2-C4-NH-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB468982-5g |
tert-Butyl 4-aminobutylcarbamate, min. 95 %; . |
68076-36-8 | 5g |
€69.50 | 2024-08-03 | ||
abcr | AB468982-1 g |
tert-Butyl 4-aminobutylcarbamate, min. 95%; . |
68076-36-8 | 1g |
€67.80 | 2023-01-08 | ||
eNovation Chemicals LLC | D618713-5g |
tert-Butyl N-(4-aminobutyl)carbamate |
68076-36-8 | 97% | 5g |
$220 | 2024-06-05 | |
eNovation Chemicals LLC | D954274-100g |
Tert-Butyl N-(4-Aminobutyl)Carbamate |
68076-36-8 | 95% | 100g |
$275 | 2023-05-17 | |
eNovation Chemicals LLC | D490876-50G |
TERT-BUTYL (4-AMINOBUTYL)CARBAMATE |
68076-36-8 | 95% | 50g |
$360 | 2023-09-02 | |
Key Organics Ltd | GS-5840-10G |
1-Boc-Amino-1,4-butanediamine |
68076-36-8 | >97% | 10g |
£173.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039758-10g |
NH2-C4-NH-Boc |
68076-36-8 | 98% | 10g |
¥128.00 | 2024-05-04 | |
Enamine | EN300-125900-0.25g |
tert-butyl N-(4-aminobutyl)carbamate |
68076-36-8 | 95% | 0.25g |
$19.0 | 2023-06-08 | |
eNovation Chemicals LLC | D383459-5g |
N-(tert-Butoxycarbonyl)-1,4-diaminobutane |
68076-36-8 | 97% | 5g |
$200 | 2024-05-24 | |
Fluorochem | 210540-5g |
1-Boc-1,4-butanediamine |
68076-36-8 | 98% | 5g |
£63.00 | 2022-03-01 |
NH2-C4-NH-Boc サプライヤー
NH2-C4-NH-Boc 関連文献
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Filipe Natalio,Anubha Kashyap,Steffen Lorenz,Hannes Kerschbaumer,Michael Dietzsch,Muhammad Nawaz Tahir,Heinz Duschner,Susanne Strand,Dennis Strand,Wolfgang Tremel Nanoscale 2012 4 4680
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H. L. Bolt,S. L. Cobb Org. Biomol. Chem. 2016 14 1211
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Dianyu Wang,Jianlan Yue,Qiannan Cao,Jinjian Liu,Lijun Yang,Wen Shen,Wenxue Zhang,Jianfeng Liu Biomater. Sci. 2023 11 248
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Dimitri Stanicki,Sébastien Boutry,Sophie Laurent,Ludivine Wacheul,Emilien Nicolas,Deborah Crombez,Luce Vander Elst,Denis L. J. Lafontaine,Robert N. Muller J. Mater. Chem. B 2014 2 387
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Ihsan Ullah,Khan Muhammad,Mary Akpanyung,Abdelilah Nejjari,Agnaldo Luis Neve,Jintang Guo,Yakai Feng,Changcan Shi J. Mater. Chem. B 2017 5 3253
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Sunxian Yan,Delong Hou,Gaofu Yang,Siyu Pan,Qiuping Xie,Qi Zeng,Zhonghui Wang,Yi Chen,Haojun Fan J. Mater. Chem. A 2019 7 13180
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Victoria A. Assimon,Hao Shao,Sylvie Garneau-Tsodikova,Jason E. Gestwicki Med. Chem. Commun. 2015 6 912
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Muhammad Nawaz Tahir,Ruben Ragg,Filipe Natalio,Jugal Kishore Sahoo,Phillip Daniel,Kaloian Koynov,Dennis Strand,Susanne Strand,Wolfgang Tremel J. Mater. Chem. B 2015 3 2371
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans. 2013 42 15617
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Karell Pérez-Labrada,Marco A. Cruz-Mendoza,Alejandra Chávez-Riveros,Eduardo Hernández-Vázquez,Tomás Torroba,Luis D. Miranda Org. Biomol. Chem. 2017 15 2450
NH2-C4-NH-Bocに関する追加情報
NH2-C4-NH-Boc: A Comprehensive Overview
The compound with CAS No. 68076-36-8, commonly referred to as NH2-C4-NH-Boc, is a significant molecule in the field of organic chemistry and materials science. Its structure, which includes an amino group (NH2) and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for various applications. Recent studies have highlighted its potential in drug delivery systems, polymer synthesis, and catalytic processes, underscoring its importance in contemporary research.
NH2-C4-NH-Boc is synthesized through a series of well-established organic reactions, including alkylation and protection/deprotection strategies. The molecule's backbone consists of a four-carbon chain (C4) that connects two amine groups (NH), with one of them being protected by the Boc group. This structure not only enhances stability during synthesis but also facilitates functionalization for specific applications. Researchers have explored its use in creating biocompatible polymers, which are increasingly sought after in biomedical engineering.
One of the most promising areas of research involving NH2-C4-NH-Boc is its application in drug delivery systems. By incorporating this molecule into polymeric matrices, scientists have developed nanocomposites that exhibit controlled drug release profiles. These systems are designed to improve therapeutic efficacy while minimizing side effects, making them highly relevant for personalized medicine approaches. Recent advancements in click chemistry have further expanded the versatility of NH2-C4-NH-Boc, enabling rapid and efficient conjugation with other biomolecules.
In the realm of materials science, NH2-C4-NH-Boc has been utilized as a precursor for synthesizing high-performance polymers. These polymers exhibit exceptional mechanical properties and thermal stability, making them suitable for aerospace and automotive industries. Moreover, the molecule's ability to act as a catalyst in certain reactions has been explored, offering new avenues for sustainable chemical manufacturing processes.
The growing interest in green chemistry has also influenced research on NH2-C4-NH-Boc. Scientists are investigating methods to synthesize this compound using environmentally friendly reagents and conditions. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. Such innovations align with global efforts to promote sustainable practices in chemical industries.
From an analytical standpoint, the characterization of NH2-C4-NH-Boc has benefited from advanced spectroscopic techniques such as NMR and IR spectroscopy. These methods provide detailed insights into the molecule's structure and dynamic behavior, aiding in the optimization of its synthetic pathways and applications.
In conclusion, NH2-C4-NH-Boc (CAS No. 68076-36-8) stands out as a pivotal compound in modern organic chemistry and materials science. Its unique structure and versatile applications continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and material characterization persist, the potential of this compound to contribute to groundbreaking technologies remains immense.
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